3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide
Overview
Description
3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide is a chemical compound with the molecular formula C15H12BrClN2O2 and a molecular weight of 367.62 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-bromoacetamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Substitution Products: Formation of amides or thioethers
Oxidation Products: Formation of oxides
Reduction Products: Formation of amines
Scientific Research Applications
3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)benzamide
- 3-[(2-Bromoacetyl)amino]-N-(4-chlorophenyl)benzamide
- 3-[(2-Bromoacetyl)amino]-N-(2-chlorophenyl)benzamide
Uniqueness
3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromoacetyl and chlorophenyl groups provides a versatile scaffold for further chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
3-[(2-bromoacetyl)amino]-N-(3-chlorophenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O2/c16-9-14(20)18-12-5-1-3-10(7-12)15(21)19-13-6-2-4-11(17)8-13/h1-8H,9H2,(H,18,20)(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCOVEAHLSEJKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CBr)C(=O)NC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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